

# physical and chemical properties of UO3

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An In-depth Technical Guide to the Physical and Chemical Properties of **Uranium Trioxide** (UO<sub>3</sub>)

#### Introduction

**Uranium trioxide** (UO<sub>3</sub>), also known as uranyl oxide or uranium(VI) oxide, is the highest oxide of uranium and a crucial intermediate compound in the nuclear fuel cycle.[1][2] It is typically a yellow-orange, dense, radioactive powder or crystalline solid.[2][3] UO<sub>3</sub> is produced during the reprocessing of spent nuclear fuel and serves as a precursor for the production of uranium dioxide (UO<sub>2</sub>) for fuel rods and uranium hexafluoride (UF<sub>6</sub>) for enrichment processes.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of UO<sub>3</sub>, its various structural forms, experimental protocols for its synthesis and characterization, and its key chemical reactions.

One of the most notable characteristics of  $UO_3$  is its existence in multiple crystalline forms, or polymorphs, in addition to an amorphous state.[1][2] At least six common polymorphs are known ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ,  $\epsilon$ , and amorphous), each with distinct crystal structures and synthesis routes. [2][4] The most frequently encountered of these is the  $\gamma$ -UO $_3$  polymorph.[1] This structural diversity significantly influences the material's reactivity and behavior in subsequent processing steps.[5]

#### **Physical Properties**

The physical properties of **uranium trioxide** can vary slightly depending on its polymorphic form. The general properties are summarized below.



## **General Physical Data**

A summary of the key physical properties of **uranium trioxide** is presented in Table 1.

Property	Value	References
IUPAC Name	Uranium trioxide, trioxouranium	[1][6]
Other Names	Uranyl oxide, Uranic oxide, Orange oxide	[1][7]
CAS Number	1344-58-7	[3][7]
Chemical Formula	UO <sub>3</sub>	[1][3]
Molar Mass	286.027 g/mol	[1][6]
Appearance	Yellow-orange powder or crystals	[2][3]
Density	5.5–8.7 g/cm³ (varies with polymorph)	[1]
Specific Gravity	~7.29 g/cm <sup>3</sup>	[3][7]
Melting Point	Decomposes (~200-650 °C)	[1][6]
Boiling Point	Decomposes	[3]
Solubility in Water	Insoluble	[1][3][7]
Solubility in other solvents	Soluble in nitric acid and other concentrated acids	[3][7]
Standard Enthalpy of Formation ( $\Delta fH \leftrightarrow_{298}$ )	−1230 kJ·mol <sup>−1</sup>	[1]
Standard Molar Entropy (S⊕ <sub>298</sub> )	99 J·mol <sup>-1</sup> ·K <sup>-1</sup>	[1]

## **Polymorphism and Crystal Structures**



**Uranium trioxide** is known for its extensive polymorphism. The different solid-state structures arise from varied synthesis conditions, which ultimately affect the material's properties and reactivity.[5]

- Amorphous UO<sub>3</sub> (A-UO<sub>3</sub>): Often considered the most common form, it can be produced by heating uranyl nitrate at temperatures around 400 °C.[1] It lacks long-range crystalline order.
- α-UO₃ (Alpha): This polymorph can be formed by first creating an amorphous UO₃ through the heating of hydrated uranyl peroxide to 200–225 °C, followed by further heating to 400– 450 °C.[1][2]
- β-UO<sub>3</sub> (Beta): The beta form is reliably synthesized by the calcination of uranyl nitrate hexahydrate at 450 °C for an extended period (e.g., 6 days), followed by slow cooling.[1] It can also be formed by heating ammonium diuranate at 500 °C in air.[1][2]
- γ-UO<sub>3</sub> (Gamma): As the most frequently encountered and thermodynamically stable polymorph, γ-UO<sub>3</sub>'s structure has been determined to be in the I4<sub>1</sub>/amd space group.[1][8] It contains two distinct uranium sites, both surrounded by distorted octahedra of oxygen atoms, leading to a description of its structure as a uranyl uranate.[1]
- δ-UO<sub>3</sub> (Delta): This is a cubic form of uranium trioxide.[1]
- ε-UO<sub>3</sub> (Epsilon): Considered an exotic polymorph, its structure has been proposed as triclinic (P-1 space group).[9][10] It is structurally similar to U<sub>3</sub>O<sub>8</sub> and can be synthesized by the calcination of U<sub>3</sub>O<sub>8</sub> in ozone.[9][11]
- High-Pressure Form: A high-pressure form of UO₃ is also known to exist.[1]

### **Chemical Properties and Reactivity**

**Uranium trioxide** exhibits a range of chemical behaviors critical to its role in nuclear material processing.

#### **Thermal Decomposition**

Solid UO<sub>3</sub> is thermally unstable and loses oxygen upon heating to form the mixed-valence oxide triuranium octoxide (U<sub>3</sub>O<sub>8</sub>), which is green or black in color.[1][7][12] The decomposition



temperature reported in the air varies widely, from 200 °C to 650 °C, depending on the polymorph and heating conditions.[1][2] For instance, β-UO<sub>3</sub> begins to decompose at 530 °C and fully converts to U<sub>3</sub>O<sub>8</sub> at around 650 °C.[12] The overall reaction is:

$$6 \text{ UO}_3(s) \rightarrow 2 \text{ U}_3O_8(s) + O_2(g)$$

Further heating of U<sub>3</sub>O<sub>8</sub> above 750 °C, even under 5 atm of oxygen, will also lead to its decomposition.[1]

#### Reduction

**Uranium trioxide** can be reduced to uranium dioxide (UO<sub>2</sub>), a key component of nuclear fuel. This reduction is typically carried out by heating UO<sub>3</sub> at temperatures around 700 °C in the presence of hydrogen gas (H<sub>2</sub>).[1] Carbon monoxide (CO) can also be used as a reducing agent.[13] The reaction proceeds through an intermediate UO<sub>2.6</sub> phase.[13]

$$UO_3(s) + H_2(g) \rightarrow UO_2(s) + H_2O(g)$$

#### **Amphoteric Behavior**

UO₃ is an amphoteric oxide, meaning it can react as both an acid and a base.[1]

- As a base: When dissolved in strong acids like nitric acid (HNO<sub>3</sub>) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), it forms the doubly positive uranyl cation (UO<sub>2</sub><sup>2+</sup>).[1] The formation of uranyl nitrate (UO<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub>) is a fundamental step in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing nuclear fuel.[1] UO<sub>3</sub> + 2 H<sup>+</sup> → UO<sub>2</sub><sup>2+</sup> + H<sub>2</sub>O
- As an acid: In the presence of strong bases such as sodium hydroxide (NaOH), UO<sub>3</sub> dissolves to form the doubly negative uranate anion (UO<sub>4</sub><sup>2-</sup>).[1] UO<sub>3</sub> + 2 OH<sup>-</sup> → UO<sub>4</sub><sup>2-</sup> + H<sub>2</sub>O

## **Hydration and Hydrolysis**

**Uranium trioxide** reacts with water to form various hydrates.[4][12] When exposed to water or water vapor, particularly amorphous UO<sub>3</sub>, it can hydrate to form crystalline phases like schoepite ([(UO<sub>2</sub>)<sub>8</sub>O<sub>2</sub>(OH)<sub>12</sub>]·12H<sub>2</sub>O), metaschoepite (UO<sub>3</sub>·2H<sub>2</sub>O), and dehydrated schoepite (UO<sub>3</sub>·xH<sub>2</sub>O where  $0.8 < x \le 1$ ).[1][4] The specific product depends on conditions such as



temperature, relative humidity, and aging time, with relative humidity being a particularly significant factor.[4][14]

# **Experimental Protocols Synthesis Methodologies**

The synthesis of specific UO<sub>3</sub> polymorphs requires carefully controlled experimental conditions.

- Protocol 1: Synthesis of Amorphous UO<sub>3</sub> and α-UO<sub>3</sub>
  - Precipitation of Uranyl Peroxide: Combine equal volumes of 0.5 M uranyl nitrate solution and 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to precipitate studtite (UO<sub>2</sub>O<sub>2</sub>·4H<sub>2</sub>O).[15]
  - Formation of Amorphous UO₃: Heat the precipitated studtite to 425 °C to form amorphous UO₃.[15]
  - Conversion to α-UO₃: Calcine the amorphous UO₃ at 550 °C for 3 hours to achieve conversion to the alpha polymorph.[15]
- Protocol 2: Synthesis of β-UO<sub>3</sub>
  - Precursor: Use uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) as the starting material.[1]
  - Calcination: Place the precursor in a porcelain crucible and heat in a furnace at 450 °C for 6 days.[1][16]
  - Cooling: Allow the sample to cool slowly over a 24-hour period to ensure the formation of pure β-UO<sub>3</sub>.[1]
- Protocol 3: Synthesis of y-UO₃
  - Precursor: Use finely ground uranyl nitrate hexahydrate.[15]
  - Calcination: Load the precursor into a porcelain crucible.
  - Heating: Place the crucible into a preheated furnace at 300 °C and maintain this temperature for 24 hours to form y-UO<sub>3</sub>.[15][17]



#### **Characterization Techniques**

A suite of analytical techniques is employed to determine the physical and chemical properties of UO<sub>3</sub> powders.

- Powder X-ray Diffraction (p-XRD): Used to identify the crystalline phases present in a sample and determine crystal structure parameters.[5][18]
  - Methodology: A powdered sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern of peak positions and intensities serves as a fingerprint for the crystalline material, which can be compared to reference patterns for phase identification. Rietveld refinement can be used for quantitative phase analysis and to refine structural details.[9][14]
- Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the chemical bonding and molecular structure of UO₃ polymorphs.[5][9]
  - Methodology: In Raman spectroscopy, a laser (e.g., 532 nm or 785 nm excitation) is directed at the sample, and the inelastically scattered light is collected and analyzed.[9]
     The frequency shifts correspond to the vibrational modes of the material. In IR spectroscopy, the sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to vibrational transitions is measured. The resulting spectra are characteristic of the specific polymorph.[9]
- Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability and decomposition of UO<sub>3</sub>.[19]
  - Methodology: A sample of UO₃ is heated at a controlled rate in a specified atmosphere (e.g., air). The mass of the sample is continuously monitored as a function of temperature. Mass loss events correspond to processes like dehydration or decomposition (e.g., loss of oxygen to form U₃O₃).[19][20]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface morphology, including particle size and shape.[14][21]



Methodology: A focused beam of electrons is scanned across the sample surface.
 Interactions between the electrons and the sample produce various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the topography and composition.

### **Health and Safety**

**Uranium trioxide**, like all hexavalent uranium compounds, presents significant health hazards. It is toxic if inhaled or ingested and can cause harm through skin contact.[1][3] As a radioactive substance, it poses an internal radiation hazard if absorbed into the body, primarily through alpha particle emission.[3] The primary target organ for uranium toxicity is the kidney, where it can cause severe functional damage.[1][3] Chronic exposure may lead to lung damage, blood disorders, and an increased risk of cancer.[3] Proper handling in ventilated enclosures (e.g., glove boxes) and the use of appropriate personal protective equipment are mandatory when working with UO<sub>3</sub>.[3]

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#### References

- 1. Uranium trioxide Wikipedia [en.wikipedia.org]
- 2. Uranium Trioxide (UO3) [benchchem.com]
- 3. Uranium Trioxide SDS | IBILABS.com [ibilabs.com]
- 4. Impact of Controlled Storage Conditions on the Hydrolysis and Surface Morphology of Amorphous-UO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uranium trioxide | O3U | CID 74013 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Table 4-2, Physical and Chemical Properties of Selected Uranium Compounds -Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]



- 9. Optical Vibrational Spectra and Proposed Crystal Structure of ε-UO3 | ORNL [ornl.gov]
- 10. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. info.ornl.gov [info.ornl.gov]
- 13. Chemical reactivity of uranium trioxide. Part 1.—Conversion to U3O8, UO2 and UF4 -Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. liuyi-group.dlut.edu.cn [liuyi-group.dlut.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
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